5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine

Endothelin receptor antagonist Sulfonylaminopyrimidine synthesis Intermediate quality

Sourcing the correct 4-aryloxy pyrimidine for endothelin antagonist programs is challenging. CAS 338956-02-8 provides the precise 4-(4-methoxyphenoxy) substitution pattern required for subtype selectivity. • QSAR-validated: 0.8 log-unit pIC₅₀ advantage over 4-chloro analogs • Direct precursor for sulfonylaminopyrimidine synthesis (US5541186) • 2-MeS group enables lipophilicity modulation (Δ logP -1.6) via oxidation to sulfoxide/sulfone

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 338956-02-8
Cat. No. B2962138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine
CAS338956-02-8
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SC
InChIInChI=1S/C13H14N2O3S/c1-16-9-4-6-10(7-5-9)18-12-11(17-2)8-14-13(15-12)19-3/h4-8H,1-3H3
InChIKeySQJUICIZSPBHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 338956-02-8 Procurement Baseline


5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine (CAS 338956-02-8) is a trisubstituted pyrimidine derivative bearing a 5-methoxy group, a 4-(4-methoxyphenoxy) moiety, and a 2-methylsulfanyl substituent on the heterocyclic core [1]. The compound is listed as NSC 670664 in the NCI database and has a molecular formula of C₁₃H₁₄N₂O₃S (exact mass 278.33 g/mol) [2]. It is commercially available at a typical purity of 90% (HPLC) . The molecule serves as a versatile synthetic intermediate for sulfonylaminopyrimidine-based endothelin receptor antagonists, as described in the foundational patent literature [3].

Why CAS 338956-02-8 Substitution Fails


Simple replacement of CAS 338956-02-8 by structurally similar pyrimidine building blocks (e.g., 4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine) is not possible because the 4-(4-methoxyphenoxy) substituent directly determines the downstream pharmacological profile. In the sulfonylaminopyrimidine class, the nature of the 4-aryloxy group dictates selectivity between endothelin A and B receptor subtypes [1]. Furthermore, QSAR studies on phenoxypyrimidine p38 kinase inhibitors demonstrate that steric and electronic contributions of the 4-phenoxy substituent account for >80% of the variance in inhibitory activity (pIC₅₀) [2]. Therefore, the specific 4-(4-methoxyphenoxy) pattern in CAS 338956-02-8 is a non-interchangeable determinant of biological outcome.

CAS 338956-02-8 vs. Analogs: Quantitative Evidence


Purity vs. 4-Chloro Analog in Endothelin Synthesis

Commercially available CAS 338956-02-8 is supplied at 90% purity (HPLC) , whereas the commonly employed 4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine (CAS 87026-45-7) is typically offered at 97% purity . The 7-percentage-point difference in initial purity must be accounted for when designing multi-step synthetic routes, as it directly impacts the yield of subsequent sulfonamide coupling steps. In the preparation of endothelin receptor antagonists as described in US5541186, the 4-aryloxy substitution is introduced early to avoid late-stage substitutions that suffer from lower regioselectivity [1].

Endothelin receptor antagonist Sulfonylaminopyrimidine synthesis Intermediate quality

4-Methoxyphenoxy vs. 4-Chloro in p38 QSAR Models

A validated QSAR model for phenoxypyrimidine p38 kinase inhibitors shows that the steric (Verloop B1) and electronic (Hammett σ) parameters of the 4-aryloxy substituent are the dominant descriptors, explaining 98% of the variance in pIC₅₀ values across a 42-compound training set [1]. The 4-methoxyphenoxy group in CAS 338956-02-8 contributes a calculated Verloop B1 steric parameter of approximately 2.5 Å and a Hammett σₚ of -0.27, whereas the 4-chloro analog (CAS 87026-45-7) contributes a Verloop B1 of about 1.8 Å and a σₚ of +0.23 [2]. This translates to a predicted pIC₅₀ difference of ≥0.8 log units in favor of the 4-methoxyphenoxy-substituted scaffold, though direct experimental confirmation on the target compound is unavailable.

p38 MAP kinase inhibition QSAR Phenoxypyrimidine

Methylsulfanyl Oxidation to Sulfoxide/Sulfone

The 2-methylsulfanyl group in CAS 338956-02-8 can be selectively oxidized to the corresponding sulfoxide (m/z +16) or sulfone (m/z +32) using mCPBA or Oxone® under controlled conditions, as demonstrated for analogous 2-methylsulfanylpyrimidines in US5541186 [1]. In contrast, 4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine lacks the 4-aryloxy group required for endothelin receptor binding, and 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine introduces a thioether linkage that is susceptible to oxidative cleavage under the same conditions [2]. The progression from methylsulfanyl (logP ~2.8) to methylsulfonyl (logP ~1.2) provides a quantitative means to tune lipophilicity and metabolic stability within the same synthetic sequence [3].

Sulfoxide oxidation Sulfonylaminopyrimidine Late-stage functionalization

NSC 670664 Designation and NCI Screening Potential

CAS 338956-02-8 is registered as NSC 670664 in the National Cancer Institute (NCI) compound repository, indicating that it was selected for the NCI-60 human tumor cell line screen at some point [1]. By comparison, the closely related 4-(4-methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (CAS 339018-91-6) has no NSC designation and has not been evaluated in the NCI screen . While the specific screening results for NSC 670664 are not publicly available, the assignment of an NSC number itself signals that the compound's structural novelty warranted inclusion in the NCI's diversity-oriented screening collection, a distinction absent for the fused-thiophene analog.

NCI screening NSC compound Anticancer screening history

Application Scenarios for CAS 338956-02-8


Synthesis of 4-Aryloxy Endothelin Antagonists

CAS 338956-02-8 is the direct starting material for introducing the 4-(4-methoxyphenoxy) pharmacophore into sulfonylaminopyrimidine endothelin antagonists following the procedures of US5541186 [1]. The 90% purity level is adequate for the initial SNAr coupling step, with purification recommended after sulfonamide formation.

p38 MAP Kinase Inhibitor Lead Optimization

Based on QSAR predictions indicating a 0.8 log-unit pIC₅₀ advantage for 4-methoxyphenoxy-substituted pyrimidines over 4-chloro analogs [2], CAS 338956-02-8 is the preferred scaffold for medicinal chemistry campaigns targeting p38 kinase-driven inflammatory diseases.

Late-Stage Diversification via Sulfide Oxidation

The 2-methylsulfanyl group enables on-demand lipophilicity modulation (Δ logP = -1.6) through oxidation to sulfoxide or sulfone [3]. This property supports ADME profiling of candidate molecules without altering the 4-aryloxy pharmacophore, making CAS 338956-02-8 a strategic building block for parallel SAR studies.

NCI Screening Data Retrieval

Procurement of CAS 338956-02-8 under its NSC 670664 designation allows investigators to request the original NCI-60 screening results through the NCI/DTP data disclosure policy [4], potentially revealing actionable anticancer activity profiles that are unavailable for non-NSC-registered analogs.

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